REACTION_CXSMILES
|
[N:1]([CH2:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)=[N+:2]=[N-:3].[C:13]([OH:21])(=[O:20])[CH2:14][CH2:15][CH2:16][CH2:17][C:18]#[CH:19].O.O=C1O[C@H]([C@H](CO)O)C([O-])=C1O.[Na+].[Cl-].[Na+]>CC(O)(C)C.CCOC(C)=O>[CH3:12][O:11][C:8]1[CH:9]=[CH:10][C:5]([CH2:4][N:1]2[CH:19]=[C:18]([CH2:17][CH2:16][CH2:15][CH2:14][C:13]([OH:21])=[O:20])[N:3]=[N:2]2)=[CH:6][CH:7]=1 |f:3.4,5.6|
|
Name
|
|
Quantity
|
259 mg
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CC1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
201 μL
|
Type
|
reactant
|
Smiles
|
C(CCCCC#C)(=O)O
|
Name
|
|
Quantity
|
15.9 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
63 mg
|
Type
|
reactant
|
Smiles
|
O=C1C(O)=C([O-])[C@H](O1)[C@@H](O)CO.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
15.9 mL
|
Type
|
solvent
|
Smiles
|
CC(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at RT for 72 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred vigorously
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was re-extracted with EtOAc
|
Type
|
ADDITION
|
Details
|
the combined organics were treated with charcoal & MgSO4 (anh)
|
Type
|
STIRRING
|
Details
|
stirring for 5 minutes
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under reduced pressure
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(CN2N=NC(=C2)CCCCC(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |